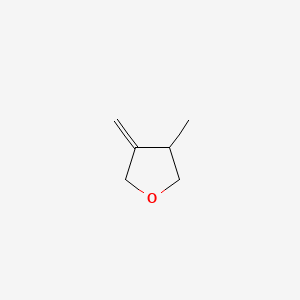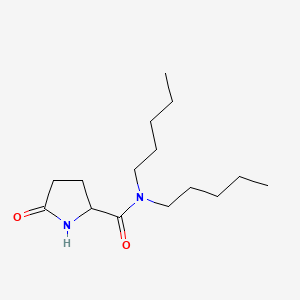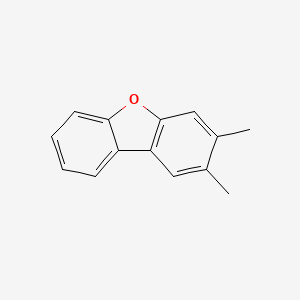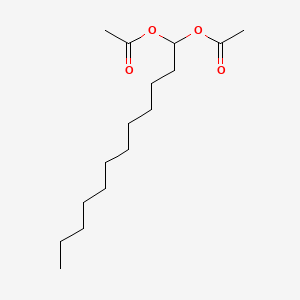![molecular formula C10H19N3O B13956101 2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B13956101.png)
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one is a chemical compound known for its unique spirocyclic structure. This compound has garnered significant interest in the field of medicinal chemistry due to its potential as a therapeutic agent, particularly in the treatment of cancer. The spirocyclic framework provides a rigid and conformationally restricted structure, which can enhance the binding affinity and selectivity of the compound for its biological targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one typically involves the formation of the spirocyclic core followed by the introduction of the amino and carbonyl functional groups. One common synthetic route includes the cyclization of a suitable precursor, such as a diamine, with a ketone or aldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired spirocyclic product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
化学反应分析
Types of Reactions
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, alcohols, and substituted amines. These derivatives can have different biological activities and properties, making them valuable for further research and development.
科学研究应用
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has shown potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific molecular targets involved in tumor growth and proliferation
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows the compound to fit into the active site of the target protein, inhibiting its activity. This inhibition can disrupt critical pathways involved in cell proliferation and survival, leading to the suppression of tumor growth .
相似化合物的比较
Similar Compounds
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: This compound shares a similar spirocyclic core but has different functional groups, leading to distinct biological activities
2,7-Diazaspiro[3.5]nonan-1-one: Another related compound with a similar spirocyclic structure but lacking the amino and carbonyl groups.
Uniqueness
2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct biological properties. Its ability to inhibit specific molecular targets involved in cancer makes it a promising candidate for therapeutic development.
属性
分子式 |
C10H19N3O |
|---|---|
分子量 |
197.28 g/mol |
IUPAC 名称 |
2-amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)propan-1-one |
InChI |
InChI=1S/C10H19N3O/c1-8(11)9(14)13-6-3-10(4-7-13)2-5-12-10/h8,12H,2-7,11H2,1H3 |
InChI 键 |
DTZAUBGSWYRNSM-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N1CCC2(CCN2)CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetaldehyde, [[tris(1-methylethyl)silyl]oxy]-](/img/structure/B13956023.png)




![[1]Benzofuro[3,2-c][1,2]oxazole](/img/structure/B13956043.png)








